molecular formula C10H13BrO2 B6260709 1-bromo-4-(1-ethoxyethoxy)benzene CAS No. 90875-14-2

1-bromo-4-(1-ethoxyethoxy)benzene

Cat. No. B6260709
Key on ui cas rn: 90875-14-2
M. Wt: 245.1
InChI Key:
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Patent
US06921623B2

Procedure details

Into 100 ml of dehydrated ethyl acetate, were fed 11.0 g (50 mmol) of p-bromophenol, and 4.8 ml of a solution composed of hydrochloric acid (1.0 mol/L) and ether, and the mixture was set at 40° C. Into the mixture, 10.8 g (150 mmol) of ethylvinylether was added dropwise, and the mixture was kept with stirring for one night. After completion of the reaction, the reaction solution was rinsed with sodium hydrogen carbonate solution and then rinsed with water to remove solvent. By purifying with silica gel column chromatography (eluate: hexane), 10.7 g (36.5 mmol) of 1-(1-ethoxy)ethoxy-4-bromobenzene was obtained.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10.8 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[CH:7]1[C:12](O)=[CH:11][CH:10]=[C:9]([Br:14])[CH:8]=1.Cl.C(OC=C)C>CCOCC>[CH2:5]([O:4][CH:1]([O:3][C:12]1[CH:11]=[CH:10][C:9]([Br:14])=[CH:8][CH:7]=1)[CH3:2])[CH3:6]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
C1=CC(=CC=C1O)Br
Step Three
Name
solution
Quantity
4.8 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
10.8 g
Type
reactant
Smiles
C(C)OC=C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for one night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was set at 40° C
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction solution was rinsed with sodium hydrogen carbonate solution
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
By purifying with silica gel column chromatography (eluate: hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C)OC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36.5 mmol
AMOUNT: MASS 10.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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